

Preliminary Biological Screening of DD-03-156: A Technical Guide

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Compound of Interest

Compound Name: DD-03-156

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Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of **DD-03-156**, a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). **DD-03-156** is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of its protein targets. This document summarizes the key quantitative data from initial screenings, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Introduction to DD-03-156

DD-03-156, systematically named (S,R,S)-AHPC-Me-PEG2-dabrafenib, is a synthetic PROTAC designed for targeted protein degradation. It is composed of three key moieties: a ligand for the VHL E3 ubiquitin ligase, a PEG2 linker, and the BRAF inhibitor dabrafenib, which serves as the warhead for engaging the target proteins. While dabrafenib is a known inhibitor of BRAF, in the context of this PROTAC, it facilitates the degradation of CDK17 and LIMK2. The targeted degradation of these kinases presents a potential therapeutic strategy for diseases where their activity is dysregulated, such as in certain cancers.

Quantitative Biological Activity

The primary biological activity of **DD-03-156** is the induction of degradation of its target proteins, CDK17 and LIMK2. The potency of this degradation is quantified by the DC50 value, which represents the concentration of the compound required to induce 50% degradation of the target protein. The preliminary screening of **DD-03-156** was performed in various human cancer cell lines, with the following key results.

Target Protein	Cell Line	DC50 (nM)
CDK17	MOLT4	2.5
CDK17	Jurkat	3.9
CDK17	RPMI-8226	1.8
LIMK2	MOLT4	13.2
LIMK2	Jurkat	14.5
LIMK2	RPMI-8226	12.1

Experimental Protocols

The following sections detail the key experimental methodologies used in the preliminary biological screening of **DD-03-156**.

Cell Culture

MOLT4, Jurkat, and RPMI-8226 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Global Proteomics for Protein Degradation Analysis

The extent of protein degradation induced by **DD-03-156** was quantified using a global proteomics approach via liquid chromatography-mass spectrometry (LC-MS/MS).

- **Sample Preparation:** Cells were seeded and treated with varying concentrations of **DD-03-156** or DMSO as a vehicle control for 24 hours. After treatment, cells were harvested,

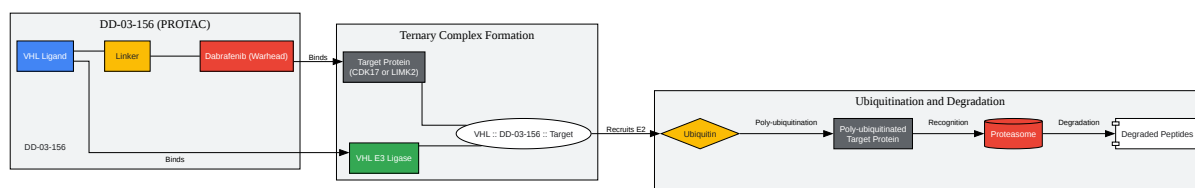
washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

- **Protein Digestion:** Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
- **TMT Labeling:** The resulting peptides were labeled with tandem mass tags (TMT) to enable multiplexed quantitative analysis.
- **LC-MS/MS Analysis:** The labeled peptides were separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer.
- **Data Analysis:** The raw mass spectrometry data was processed using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the **DD-03-156**-treated samples was compared to the vehicle control to determine the percentage of degradation. The DC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizations: Signaling Pathways and Experimental Workflow

DD-03-156 Mechanism of Action

The following diagram illustrates the mechanism by which **DD-03-156** induces the degradation of its target proteins, CDK17 and LIMK2.

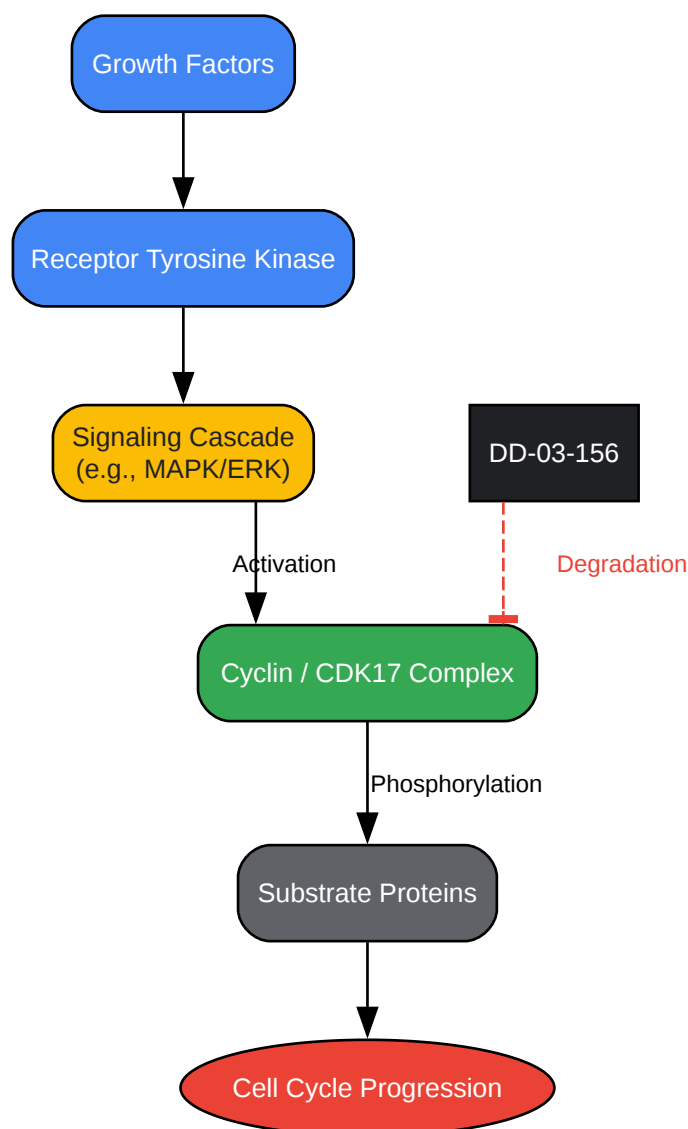


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Caption: Mechanism of **DD-03-156**-induced protein degradation.

Simplified CDK17 Signaling Pathway

CDK17 is a member of the cyclin-dependent kinase family, which are key regulators of the cell cycle. The precise signaling pathway of CDK17 is not as well-characterized as other CDKs, but it is known to be involved in cell cycle progression.

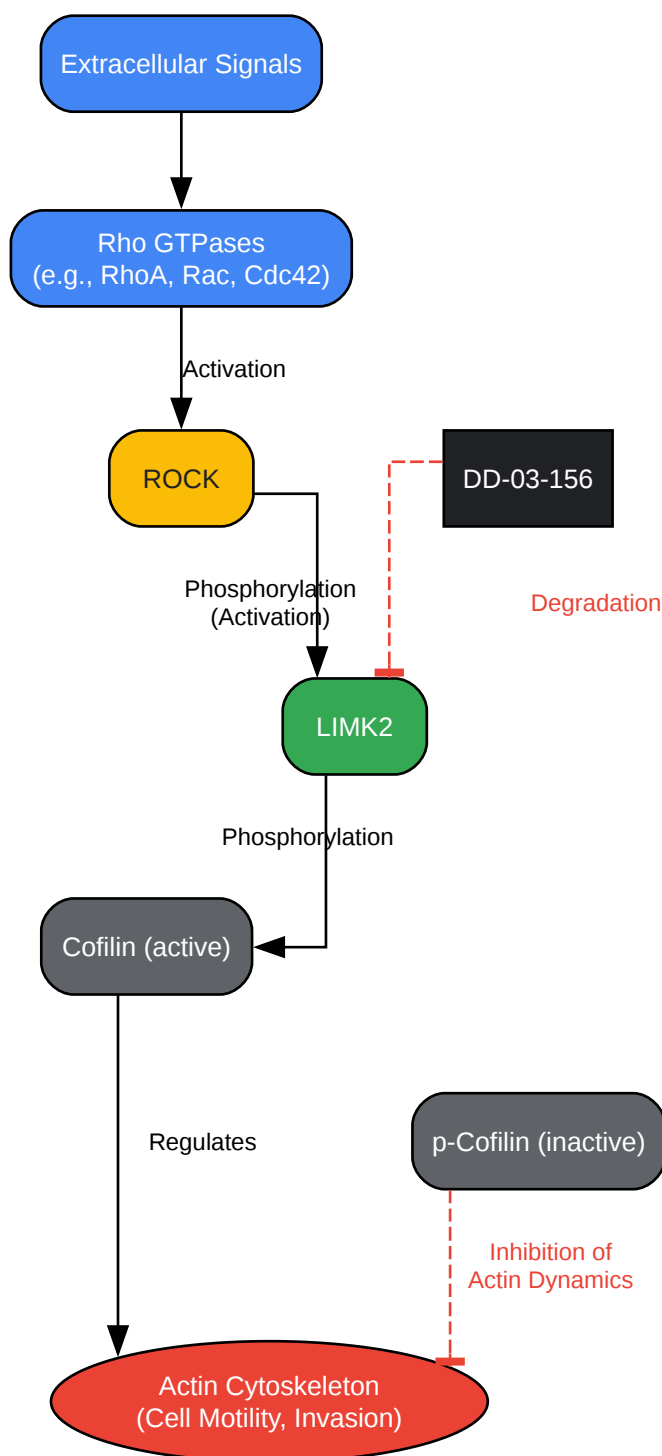


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Caption: Simplified CDK17 signaling pathway and the point of intervention by **DD-03-156**.

Simplified LIMK2 Signaling Pathway

LIMK2 is a key regulator of actin cytoskeleton dynamics through the phosphorylation and inactivation of cofilin. This pathway is often downstream of Rho family GTPases.

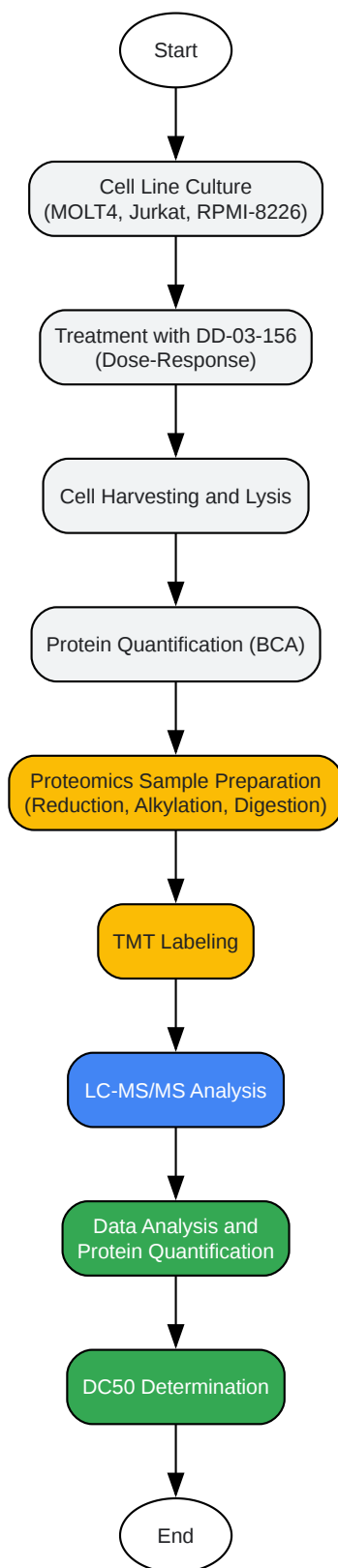


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Caption: Simplified LIMK2 signaling pathway and the point of intervention by **DD-03-156**.

Experimental Workflow for DD-03-156 Screening

The following diagram outlines the general workflow for the preliminary biological screening of **DD-03-156**.



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